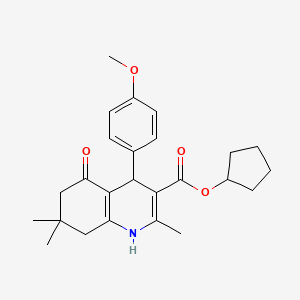![molecular formula C24H32FN7O2 B12501664 tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate](/img/structure/B12501664.png)
tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate is a complex organic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of the piperazine and fluorophenyl groups. Common synthetic routes may involve:
Formation of the spiro structure: This can be achieved through cyclization reactions involving piperidine and triazolo[4,3-c]pyrimidine intermediates.
Introduction of the piperazine group: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Addition of the fluorophenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate .
- 2-tert-Butyl-4-methoxyphenole .
Uniqueness
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate stands out due to its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for drug design and development, offering potential advantages in terms of selectivity and potency.
Properties
Molecular Formula |
C24H32FN7O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
tert-butyl 7-[4-(2-fluorophenyl)piperazin-1-yl]spiro[2H-[1,2,4]triazolo[4,3-c]pyrimidine-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H32FN7O2/c1-23(2,3)34-22(33)31-10-8-24(9-11-31)28-27-21-16-20(26-17-32(21)24)30-14-12-29(13-15-30)19-7-5-4-6-18(19)25/h4-7,16-17,28H,8-15H2,1-3H3 |
InChI Key |
MWBLGKMFMYWGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NN=C3N2C=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate](/img/structure/B12501606.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12501607.png)
![Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12501616.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501629.png)

![1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one](/img/structure/B12501633.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501649.png)

